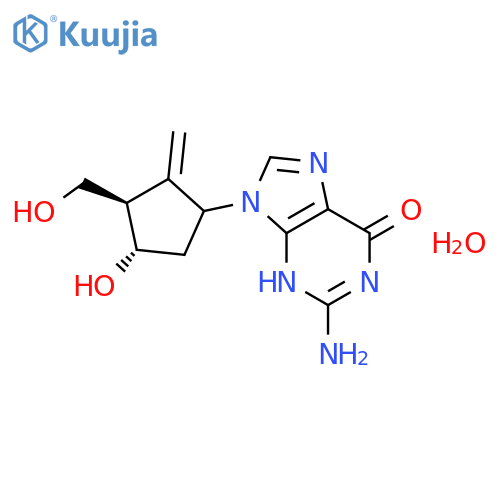Cas no 209216-23-9 (Entecavir monohydrate)
エンテカビル一水和物(Entecavir monohydrate)は、強力な抗ウイルス活性を持つヌクレオシド系逆転写酵素阻害剤であり、B型肝炎ウイルス(HBV)の複製を選択的に抑制します。化学的安定性と高い生体利用度を特徴とし、肝臓で活性代謝物に変換されることで、長時間にわたる抗ウイルス効果を発揮します。第一選択薬として推奨される理由は、耐性変異が生じにくい点と、既存のラミブジン耐性株に対しても有効性を示すことです。結晶形の一水和物は製剤化に適した物理化学的特性を持ち、品質管理が容易であるため、医薬品原薬としての信頼性が高いです。

Entecavir monohydrate structure
商品名:Entecavir monohydrate
CAS番号:209216-23-9
MF:C12H17N5O4
メガワット:295.294481992722
MDL:MFCD09754448
CID:66797
PubChem ID:253660820
Entecavir monohydrate 化学的及び物理的性質
名前と識別子
-
- Entecavir hydrate
- 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one monohydrate
- Entecavir Monohydrate
- 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2- methylenecyclopentyl)-1H-purin-6(9H)-one
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate
- Entecavir
- Entecavir (hydrate)
- Entecavir (monohydrate)
- Entecavir Monohydrate Isomers
- Enticavir hydrate
- 9-[(1S,3R,4S)-4-Hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]guanine Monohydrate
- BMS 200475
- BMS-200475
- SQ 34676
- SQ-34676
- Baraclude
- entecavir (anhydrous)
- NNU2O4609D
- 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one
- 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6,9-dihydro-1H-purin-6-one
- anhydrous entecavir
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecycl
- BMS200475 monohydrate
- SQ34676 monohydrate
- Q-101311
- 5968Y6H45M
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate (1:1); 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, monohydrate (9CI); Entecavir monohydrate
- ENTECAVIR [USP MONOGRAPH]
- 2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-hydroxymethyl- 2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one monohydrate
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate (1:1)
- Baraclude (TN)
- CHEBI:59902
- ENTECAVIR [ORANGE BOOK]
- DS-0549
- ENTECAVIR MONOHYDRATE [USP-RS]
- AKOS037748843
- ENTECAVIR MONOHYDRATE [MI]
- UNII-5968Y6H45M
- AKOS015895046
- ENTECAVIR MONOHYDRATE [EP MONOGRAPH]
- SW220132-1
- AM90299
- 209216-23-9
- ENTECAVIR [EMA EPAR]
- SCHEMBL28647
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-, monohydrate
- 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-3H-purin-6(9H)-one hydrate
- BMS 200475-01
- HY-13623A
- D04008
- ENTECAVIR HYDRATE [JAN]
- MFCD09754448
- 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one hydrate
- ENTECAVIR [VANDF]
- 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate
- 9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)guanine monohydrate
- YXPVEXCTPGULBZ-WQYNNSOESA-N
- CS-1783
- Q27126952
- Entecavir (USP)
- AS-15414
- 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one--water (1/1)
- ENTECAVIR MONOHYDRATE [WHO-DD]
- ENTECAVIR [USAN]
- Entecavir hydrate (JAN)
- Entecavir [USAN:INN]
- ENTECAVIR [MART.]
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)- monohydrate
- 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate
- Entecavir hydrate,Baraclude
- Entecavir-Hydrate
- 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl)-1,9-dihydro-6H-purin-6-one--water (1/1)
- Entecavir Monohydrate?
- SQ34676
- BMS-200475-01
- CHEMBL5314362
- Entecavir monohydrate
-
- MDL: MFCD09754448
- インチ: 1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
- InChIKey: QDGZDCVAUDNJFG-FXQIFTODSA-N
- ほほえんだ: O([H])[C@@]1([H])C([H])([H])[C@@]([H])(C(=C([H])[H])[C@]1([H])C([H])([H])O[H])N1C([H])=NC2C(N([H])C(N([H])[H])=NC1=2)=O
計算された属性
- せいみつぶんしりょう: 295.128054g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 回転可能化学結合数: 2
- どういたいしつりょう: 295.128054g/mol
- 単一同位体質量: 295.128054g/mol
- 水素結合トポロジー分子極性表面積: 127Ų
- 重原子数: 21
- 複雑さ: 480
- 同位体原子数: 0
- 原子立体中心数の決定: 3
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 2
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 1.81
- ゆうかいてん: >220°C
- ふってん: 734.2°C at 760 mmHg
- フラッシュポイント: 353.8 °C
- ようかいど: 生体外:ジメチルスルホキシドようかいど≥ 50 mg/mL(169.33 mM)H2O : 2.8 mg/mL(9.48 mM;Need ultrasonic and warming)*"≥" means solublesoluble , but saturation unknownようかいど不明な
- PSA: 139.28000
- LogP: -0.31090
- マーカー: 3595
- ひせんこうど: +10.8° (c=20mg/10ml of MeOH)
- じょうきあつ: No data available
Entecavir monohydrate セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- ちょぞうじょうけん:2-8°C
Entecavir monohydrate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Entecavir monohydrate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM251290-250mg |
Entecavir hydrate |
209216-23-9 | 95+% | 250mg |
$431 | 2022-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023542-10mg |
Entecavir monohydrate |
209216-23-9 | 98% | 10mg |
¥279 | 2022-09-30 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023542-50mg |
Entecavir monohydrate |
209216-23-9 | 98% | 50mg |
¥99 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023542-250mg |
Entecavir monohydrate |
209216-23-9 | 98% | 250mg |
¥268 | 2024-05-25 | |
| Key Organics Ltd | BS-1002-5MG |
Entecavir Hydrate |
209216-23-9 | >97% | 5mg |
£42.00 | 2025-02-08 | |
| MedChemExpress | HY-13623A-10mM*1 mL in DMSO |
Entecavir monohydrate |
209216-23-9 | 99.37% | 10mM*1 mL in DMSO |
¥715 | 2024-04-19 | |
| Ambeed | A148639-50mg |
2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one hydrate |
209216-23-9 | 98% | 50mg |
$20.0 | 2025-02-19 | |
| ChemScence | CS-1783-1g |
Entecavir monohydrate |
209216-23-9 | 99.95% | 1g |
$186.0 | 2021-09-02 | |
| S e l l e c k ZHONG GUO | S1252-50mg |
Entecavir Hydrate |
209216-23-9 | 99.95% | 50mg |
¥2419.81 | 2023-09-15 | |
| DC Chemicals | DC4208-100 mg |
Entecavir Monohydrate |
209216-23-9 | >98% | 100mg |
$300.0 | 2022-02-28 |
Entecavir monohydrate サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:209216-23-9)Entecavir hydrate
注文番号:LE838
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:39
価格 ($):discuss personally
Entecavir monohydrate 関連文献
-
Hiroki Kumamoto,Nobuyo Higashi-Kuwata,Sanae Hayashi,Debananda Das,Haydar Bulut,Ryoh Tokuda,Shuhei Imoto,Kengo Onitsuka,Yuka Honda,Yuki Odanaka,Satoko Shimbara-Matsubayashi,Kazuhiro Haraguchi,Yasuhito Tanaka,Hiroaki Mitsuya RSC Adv. 2023 13 15999
-
Ramakrishnamraju Samunuri,Masaaki Toyama,Renuka Sivasankar Pallaka,Seshubabu Neeladri,Ashok Kumar Jha,Masanori Baba,Chandralata Bal RSC Med. Chem. 2020 11 597
-
3. Medicinal chemistry strategies for discovering antivirals effective against drug-resistant virusesYue Ma,Estrella Frutos-Beltrán,Dongwei Kang,Christophe Pannecouque,Erik De Clercq,Luis Menéndez-Arias,Xinyong Liu,Peng Zhan Chem. Soc. Rev. 2021 50 4514
-
Damiano Tanini,Antonella Capperucci New J. Chem. 2019 43 11451
-
5. Virtual screening and experimental validation of eEF2K inhibitors by combining homology modeling, QSAR and molecular docking from FDA approved drugsWen-Ling Ye,Liu-Xia Zhang,Yi-Di Guan,Wei-Wei Xue,Alex F Chen,Qian Cao,Yan Cheng,Dong-Sheng Cao New J. Chem. 2019 43 19097
推奨される供給者
Amadis Chemical Company Limited
(CAS:209216-23-9)Entecavir monohydrate

清らかである:99%
はかる:5g
価格 ($):428.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:209216-23-9)Entecavir hydrate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




